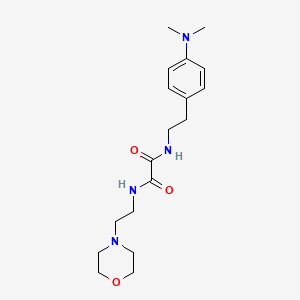

N1-(4-(dimethylamino)phenethyl)-N2-(2-morpholinoethyl)oxalamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is an amide, which is a type of organic compound that includes a carbonyl group (C=O) linked to a nitrogen atom. The presence of the dimethylamino and morpholinoethyl groups suggests that this compound could have interesting chemical properties, as these groups are often found in biologically active molecules .

Molecular Structure Analysis

The molecular structure of this compound would likely show the presence of a carbonyl group (C=O) and nitrogen atoms, indicative of an amide. The dimethylamino and morpholinoethyl groups would also be present .Chemical Reactions Analysis

Amides, in general, can undergo a variety of chemical reactions, including hydrolysis, reduction, and reactions with Grignard reagents. The specific reactions that this compound might undergo would depend on the exact structure and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of polar groups like the amide could make the compound soluble in polar solvents. The exact properties would need to be determined experimentally .Scientific Research Applications

Polymer Chemistry and N-Methylated Polypeptides

The synthesis of N-methylated polypeptides has garnered interest due to their unique properties. N-methylation prevents intramolecular hydrogen bonds, leading to changes in conformation, polarity, and steric demand. These modifications enhance lipophilicity, membrane permeability, metabolic stability, and proteolytic stability. Specifically, poly(N-methyl-L-methionine) forms helical secondary structures in solution .

Anti-Cancer Agents

Research suggests that compounds containing the benzo[d]thiazol-2-yl moiety exhibit anti-cancer potential. The N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamide derivatives have been synthesized and evaluated for their anti-cancer activity .

Polyampholytic Diblock Copolymers

The synthesis of polyampholytic diblock copolymers via RAFT aqueous solution polymerization involves combining anionic and cationic blocks. For instance, poly(methacrylic acid) (PMAA) serves as the anionic block, while the cationic block includes poly(2-(morpholino)ethyl methacrylate) (PMEMA). These copolymers exhibit interesting properties and applications .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-[2-[4-(dimethylamino)phenyl]ethyl]-N'-(2-morpholin-4-ylethyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N4O3/c1-21(2)16-5-3-15(4-6-16)7-8-19-17(23)18(24)20-9-10-22-11-13-25-14-12-22/h3-6H,7-14H2,1-2H3,(H,19,23)(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZQCDWPERNMELE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)CCNC(=O)C(=O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2,2,3-trimethylbutanoic acid](/img/structure/B2707308.png)

![(1R,6S)-bicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B2707311.png)

![3,6-dibromo-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]pyridine-2-carboxamide](/img/structure/B2707312.png)

![2-[3-(azepan-1-ylsulfonyl)-2-oxopyridin-1(2H)-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2707315.png)

![2-cyclohexyl-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2707317.png)

![2-methylpropyl 6-(5-bromo-2-methoxyphenyl)-8-methyl-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2707320.png)

![1-(hexahydrocyclopenta[c]pyrrol-2(1H)-yl)-2-methylpropan-1-one](/img/structure/B2707325.png)